Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate

CAS No.: 1384429-09-7

Cat. No.: VC2578033

Molecular Formula: C13H17N3O4

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384429-09-7 |

|---|---|

| Molecular Formula | C13H17N3O4 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C13H17N3O4/c14-15-12(17)11-8-16(6-7-19-11)13(18)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17) |

| Standard InChI Key | MOINEIASVCHVFJ-UHFFFAOYSA-N |

| SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN |

| Canonical SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN |

Introduction

Chemical Structure and Properties

Structural Features

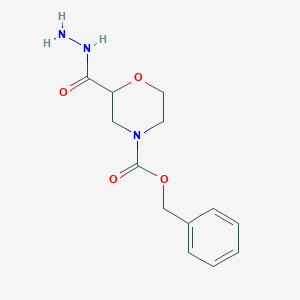

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate contains a six-membered morpholine heterocycle with an oxygen at position 1 and a nitrogen at position 4. The compound features two key functional groups: a hydrazinecarbonyl (hydrazide) substituent at position 2 and a benzyloxycarbonyl group attached to the nitrogen at position 4. This structural arrangement creates a molecule with multiple reactive sites and potential pharmacophoric elements.

Chemical Identifiers and Physical Properties

The compound can be identified through several standard chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate

| Property | Value |

|---|---|

| CAS Number | 1384429-09-7 |

| Molecular Formula | C₁₃H₁₇N₃O₄ |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate |

| SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN |

| InChI | InChI=1S/C13H17N3O4/c14-15-12(17)11-8-16(6-7-19-11)13(18)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17) |

| InChIKey | MOINEIASVCHVFJ-UHFFFAOYSA-N |

The compound exists as a solid under standard conditions, with physical properties that reflect its polar functional groups and moderate molecular weight.

A 3. Structural Analysis

Key Functional Groups

The structural complexity of benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate arises from its three principal components:

-

Morpholine Ring: A six-membered heterocycle containing both oxygen and nitrogen atoms that provides a rigid scaffold with defined stereochemistry .

-

Hydrazide Group: The -C(O)NHNH₂ functionality at position 2 represents a highly reactive center capable of participating in numerous chemical transformations, particularly condensation reactions with carbonyl compounds.

-

Benzyloxycarbonyl (Cbz) Group: Attached to the morpholine nitrogen at position 4, this group serves as both a protecting group and a potential site for further functionalization .

Chemical Reactivity

Hydrazide Functionality

The hydrazide group in benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate represents a key reactive center that can participate in numerous transformations:

-

Condensation Reactions: Formation of hydrazones and acylhydrazones with aldehydes and ketones

-

Cyclization Reactions: Potential to form heterocyclic systems such as 1,3,4-oxadiazoles or 1,2,4-triazoles

-

Coordination Chemistry: Ability to act as a ligand for metal complexes due to the presence of multiple coordination sites

Benzyloxycarbonyl Group Reactivity

The benzyloxycarbonyl (Cbz) protecting group can be selectively cleaved under various conditions:

-

Catalytic hydrogenation (Pd/C, H₂)

-

Hydrobromic acid in acetic acid

-

Trimethylsilyl iodide

This selective deprotection capability makes the compound valuable for sequential synthetic transformations .

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate. Table 2 presents a comparison of key properties with closely related derivatives.

Table 2: Comparison of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate | 1384429-09-7 | C₁₃H₁₇N₃O₄ | 279.29 | Reference compound |

| Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135782-20-6 | C₁₃H₁₇NO₄ | 251.28 | Hydroxymethyl group at position 2 instead of hydrazide |

| 4-Benzyl-2-morpholinecarboxylic acid hydrochloride | 135072-15-0 | C₁₂H₁₆ClNO₃ | 257.71 | Carboxylic acid at position 2 and benzyl at position 4 |

| Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | 500702-97-6 | C₁₃H₁₇NO₄ | 251.28 | R-stereochemistry at position 2 with hydroxymethyl group |

Functional Group Variations

-

The hydrazide functionality in benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate introduces additional hydrogen bond donors and acceptors compared to the hydroxymethyl analogue .

-

The presence of the benzyloxycarbonyl group at position 4 distinguishes these compounds from simple morpholine derivatives and affects their lipophilicity and membrane permeability .

| Supplier | Catalog Number | Available Quantities | Price Range (2025) | Purity |

|---|---|---|---|---|

| Vulcanchem | VC2578033 | Not specified | Not specified | Research grade |

| Cymit Quimica | 3D-JFC42909 | 50 mg, 500 mg | €541.00 - €1,480.00 | Research grade |

The compound is typically supplied with a certificate of analysis confirming its identity and purity, making it suitable for research applications in medicinal chemistry and organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume